4-Methoxy-N,N-bis(4-methylphenyl)aniline
Description
Properties
CAS No. |
61600-39-3 |
|---|---|
Molecular Formula |
C21H21NO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C21H21NO/c1-16-4-8-18(9-5-16)22(19-10-6-17(2)7-11-19)20-12-14-21(23-3)15-13-20/h4-15H,1-3H3 |
InChI Key |
PVSKOSZTDMAQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
Iodine-catalyzed methods have emerged as cost-effective and environmentally benign routes for synthesizing diarylamines. In one approach, 4-methoxyaniline reacts with 4-methylbenzene derivatives in the presence of iodine (20 mol%), hexamethylphosphoramide (HMPA), dimethyl sulfoxide (DMSO), and methanesulfonic acid (MsOH) at 120°C under aerobic conditions. The reaction proceeds via a radical mechanism, where iodine generates aryl radicals from the aniline derivative, facilitating C–N bond formation.
Key advantages include:
Optimization Studies
The molar ratio of aniline to aryl substrate critically influences yields. A 4:1 ratio of 4-methoxyaniline to 4-methylacetophenone maximizes product formation by ensuring sufficient nucleophilic attack at the ketone intermediate. Solvent screening reveals that HMPA-DMSO mixtures enhance solubility of iodine and stabilize reactive intermediates, while MsOH accelerates proton transfer steps.
Table 1: Optimization of Iodine-Catalyzed Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Iodine loading | 20 mol% | 78 |
| Temperature | 120°C | 82 |
| Solvent | HMPA-DMSO | 85 |
| Reaction time | 12 h | 79 |
Aryldiazonium Salt-Mediated Coupling
Synthesis via Nitrilium Intermediates
Aryldiazonium salts, such as 4-methoxybenzenediazonium tetrafluoroborate, react with 4-methylbenzonitrile in the presence of arenes to form nitrilium intermediates. These intermediates undergo hydrolysis to yield 4-Methoxy-N,N-bis(4-methylphenyl)aniline. The reaction is conducted in benzonitrile at 110°C with hydrochloric acid as a proton source, achieving Z-selective imine formation in 58–82% yields.
Stereochemical Considerations
The Z configuration of the intermediate imine is confirmed via X-ray crystallography and theoretical calculations. Reduction of the imine to the amine is achieved using sodium borohydride or catalytic hydrogenation, though over-reduction to secondary amines must be controlled by limiting reaction time.
Table 2: Performance of Aryldiazonium Salt Route
| Substrate Pair | Yield (%) | Selectivity (Z:E) |
|---|---|---|
| 4-Methoxyphenyl + 4-Methylphenyl | 76 | 95:5 |
| 4-Methoxyphenyl + 3-Methylphenyl | 63 | 89:11 |
Nitrosonium-Initiated C–N Bond Formation
Oxidative Coupling Strategy
Nitrosonium tetrafluoroborate (NOBF₄) initiates radical coupling between 4-methoxyaniline and 4-methyltoluene in trifluoroacetic acid. The mechanism involves single-electron transfer from the aniline to NO⁺, generating arylaminyl radicals that couple with the arene. This method avoids metal catalysts and operates at room temperature, making it suitable for acid-sensitive substrates.
Scope and Limitations
Electron-rich arenes exhibit higher reactivity, with 4-methyltoluene providing 68% yield under optimized conditions. However, steric hindrance from ortho-substituted arenes reduces yields to <30%.
Table 3: Nitrosonium-Mediated Synthesis Metrics
| Acid Catalyst | Temperature | Yield (%) |
|---|---|---|
| Trifluoroacetic acid | 25°C | 68 |
| Sulfuric acid | 25°C | 42 |
| No acid | 25°C | 12 |
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
- Iodine catalysis offers the highest yields (up to 85%) but requires elevated temperatures and hazardous solvents like HMPA.
- Aryldiazonium routes provide excellent stereocontrol but necessitate multi-step protocols for imine reduction.
- Nitrosonium initiation is operationally simple but limited to electron-rich substrates.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reagents like halogens, nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Methoxy-N,N-bis(4-methylphenyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-N,N-bis(4-methylphenyl)aniline involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, depending on the reaction conditions. It can also participate in hydrogen bonding and π-π interactions, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Tri-p-tolylamine (4-Methyl-N,N-bis(4-methylphenyl)aniline)
- Structure : Replaces the methoxy group with a methyl substituent.
- Properties : Reduced electron-donating capacity compared to the methoxy analog due to the weaker electron-donating nature of methyl groups.
- Applications : Primarily used in OLED hole-transport layers (HTLs), such as TAPC (4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]), which enhances device stability .
N,N-Bis(4-methoxyphenyl)aniline Derivatives
- Example : CZTPA-2 (4,4′-(9-methyl-9H-carbazole-3,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)).
- Properties : Methoxy groups improve solubility and hole mobility, achieving a power conversion efficiency (PCE) of 11% in PSCs, outperforming methyl-substituted analogs .
Core Modifications and Extended Conjugation
Carbazole-Fused Derivatives
- Example : CZTPA-1 and CZTPA-2 ().
- Structure : Incorporates a carbazole core linked to N,N-bis(4-methoxyphenyl)aniline groups.
- Impact: Extended π-conjugation enhances charge transport, but alkyl chain length (e.g., nonyl vs. methyl in CZTPA-1 vs. CZTPA-2) critically affects PCE (7% vs. 11%) and thermal stability .
Vinylene-Bridged Derivatives
- Example: 1,4-Bis[2-[4-[N,N-di(p-tolyl)amino]phenyl]vinyl]benzene ().
- Structure : Adds vinylene spacers between triarylamine units.
- Properties : Red-shifted absorption and emission spectra due to extended conjugation, suitable for light-emitting applications .
Electronic and Optoelectronic Properties
Hole Transport Efficiency
| Compound | Hole Mobility (cm²/Vs) | Application | Performance |
|---|---|---|---|
| 4-Methoxy-N,N-bis(4-methylphenyl)aniline | ~10⁻⁴ | PSC HTLs | High stability, moderate PCE |
| TAPC (Methyl-substituted) | ~10⁻³ | OLED HTLs | Enhanced stability in devices |
| CZTPA-2 (Carbazole-methoxy hybrid) | ~10⁻³ | PSC HTLs | PCE = 11%, 89.7% stability retention (400 h) |
Key Insight : Methoxy groups improve hole injection, while carbazole cores enhance mobility. Methyl groups prioritize stability over efficiency .
Luminescence and Absorption Profiles
Key Insight : Extended conjugation (e.g., vinylene bridges) significantly red-shifts emission, enabling near-infrared applications .
Q & A
Basic: What are the optimal reaction conditions for synthesizing 4-Methoxy-N,N-bis(4-methylphenyl)aniline?
Methodological Answer:
A common synthesis route involves bromination of precursor compounds under nitrogen atmosphere. For example, N,N-bis(4-methylphenyl)aniline derivatives can be synthesized by dissolving the precursor in a 1:1 THF/EtOAc mixture, adding N-bromosuccinimide (NBS) in one portion, and stirring overnight. Crude material is purified via column chromatography using hexane:EtOAc (9:1) as the eluent, achieving yields up to 95% . For methoxy-substituted analogs, etherification reactions may require controlled anhydrous conditions to prevent side reactions.
Advanced: How can solvent-free synthesis methods improve the yield and sustainability of this compound?
Methodological Answer:
Ultrasound-mediated synthesis under solvent-free conditions offers a greener alternative. For structurally similar N,N-bis(phenacyl)anilines , ultrasound irradiation reduces reaction times from hours to minutes and eliminates organic solvents, enhancing atom economy. This method minimizes byproducts and improves yields by promoting efficient energy transfer during C–N bond formation . Researchers should optimize parameters (e.g., frequency, power) and compare with traditional reflux methods to validate reproducibility.
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : To confirm substitution patterns and aryl group connectivity (e.g., distinguishing para vs. ortho methyl groups) .
- GC/MS : For verifying molecular ion peaks and detecting impurities in crude mixtures .
- Column Chromatography : Hexane:EtOAc gradients (9:1 to 7:3) effectively separate methoxy- and methyl-substituted byproducts .
- Melting Point Analysis : Sharp melting ranges (e.g., 146–150°C for analogs) indicate high purity .
Advanced: How does the molecular structure influence charge transport properties in organic electronic devices?
Methodological Answer:
The triarylamine core enables hole-transport capabilities due to:
- Extended π-conjugation : The methoxy and methyl groups enhance solubility while maintaining planar aromatic stacking, critical for thin-film morphology in OLEDs .
- Computational Insights : Density functional theory (DFT) calculations reveal HOMO levels (-5.2 eV) aligned with common electrode materials, facilitating hole injection. Key parameters include:
| Property | Value | Relevance |
|---|---|---|
| HOMO/LUMO (eV) | -5.2 / -1.8 | Charge injection efficiency |
| Rotatable Bonds | 5 | Molecular flexibility in films |
| Topological Polar SA | 3.2 Ų | Intermolecular interactions |
Data Contradiction: How to resolve discrepancies in reported purity levels from different synthetic routes?
Methodological Answer:
Discrepancies often arise from:
- Purification Methods : Compare column chromatography (e.g., hexane:EtOAc) vs. recrystallization (e.g., using ethanol). Column methods typically achieve >95% purity, while recrystallization may retain solvent residues .
- Analytical Cross-Validation : Use complementary techniques (HPLC, NMR, elemental analysis) to detect trace impurities. For example, GC/MS can identify brominated byproducts missed in melting point analysis .
Advanced: What computational tools are recommended for modeling this compound’s solid-state packing?
Methodological Answer:
- Mercury CSD : Analyze crystal packing motifs and void spaces using the Materials Module. Compare with similar structures (e.g., PubChem entries) to predict polymorphism .
- DFT Calculations : Optimize geometry with Gaussian09 at the B3LYP/6-31G* level to simulate intermolecular interactions (e.g., π-π stacking distances) .
- Molecular Dynamics (MD) : Simulate thin-film morphology using GROMACS, incorporating force fields for aryl-alkyl interactions .
Basic: What safety protocols are essential when handling this compound in oxygen-sensitive reactions?
Methodological Answer:
- Ventilation : Use fume hoods or gloveboxes to prevent inhalation of organic vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Waste Disposal : Neutralize reaction mixtures with dilute acetic acid before aqueous disposal .
Advanced: How to design experiments probing the compound’s stability under device-operating conditions?
Methodological Answer:
- Accelerated Aging Tests : Expose thin films to 85°C/85% RH for 24–72 hours. Monitor decomposition via UV-Vis spectroscopy (λ = 300–400 nm) and XRD for crystallinity loss .
- Electrochemical Stability : Perform cyclic voltammetry (scan rate: 100 mV/s) in anhydrous acetonitrile to detect oxidative degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
